
4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dichlorophenyl group, a ureido linkage, a pyrimidinyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Safety and Hazards
Zukünftige Richtungen
The study and development of new organic compounds like this one is a key area of research in fields such as medicinal chemistry and drug discovery. Future research could potentially explore the compound’s biological activity, its potential uses in medicine, and methods for its efficient synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,4-dichloroaniline: This is achieved through the chlorination of aniline.
Formation of 3,4-dichlorophenyl isocyanate: This intermediate is synthesized by reacting 3,4-dichloroaniline with phosgene.
Synthesis of 3-(3,4-dichlorophenyl)urea: The 3,4-dichlorophenyl isocyanate is then reacted with ammonia or an amine to form the urea derivative.
Coupling with pyrimidin-2-amine: The final step involves the reaction of 3-(3,4-dichlorophenyl)urea with pyrimidin-2-amine in the presence of a suitable catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(3,4-dichlorophenyl)ureido)-N-(pyrimidin-2-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and urea-based compounds.
Sulfonamide derivatives: Known for their antibacterial properties and use in drug development.
Urea-based compounds: Commonly used as enzyme inhibitors and in the synthesis of pharmaceuticals.
Uniqueness
- The unique combination of dichlorophenyl, ureido, pyrimidinyl, and benzenesulfonamide groups in this compound provides distinct chemical properties and biological activities.
- Its versatility in undergoing various chemical reactions and its potential applications in multiple scientific fields make it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N5O3S/c18-14-7-4-12(10-15(14)19)23-17(25)22-11-2-5-13(6-3-11)28(26,27)24-16-20-8-1-9-21-16/h1-10H,(H,20,21,24)(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIMHUZGQGYSHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
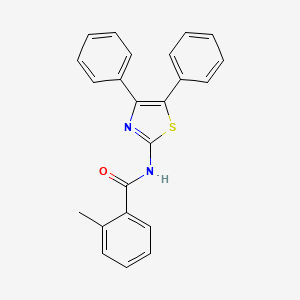
![Tert-butyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B4958733.png)
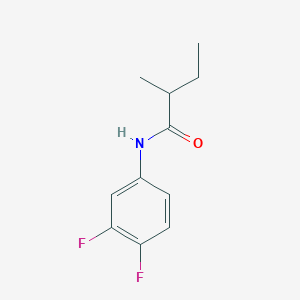
![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine](/img/structure/B4958776.png)
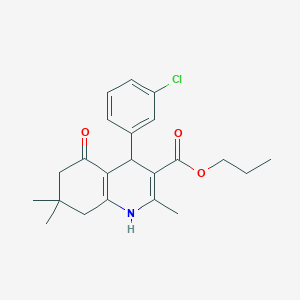
![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-oxo-5-phenyl-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
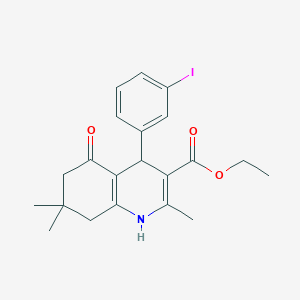
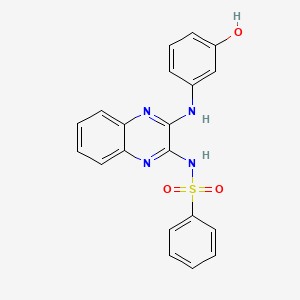
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)
